

Spectroscopic Characterization of 2-Hydroxypropanimidamide: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxypropanimidamide**

Cat. No.: **B1275135**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxypropanimidamide**, a molecule of interest in various research and development sectors. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-hydroxypropanimidamide**. Please note that in the absence of readily available experimental data, these values are based on predictions and typical ranges for similar functional groups and should be considered illustrative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.3	Doublet	3H	-CH ₃
~4.2	Quartet	1H	-CH(OH)
~5.5	Broad Singlet	1H	-OH
~7.0	Broad Singlet	2H	-NH ₂
~7.5	Broad Singlet	1H	=NH

Table 2: ^{13}C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~20	Primary (CH ₃)	-CH ₃
~65	Secondary (CH)	-CH(OH)
~170	Quaternary (C)	C=NH

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400-3200	Strong, Broad	O-H Stretch	Alcohol
3300-3100	Medium	N-H Stretch	Amine/Imine
2980-2850	Medium	C-H Stretch	Alkane
~1650	Strong	C=N Stretch	Imidamide
~1600	Medium	N-H Bend	Amine
~1100	Strong	C-O Stretch	Alcohol

Mass Spectrometry (MS) Data

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data (Predicted)

m/z Ratio	Relative Intensity (%)	Proposed Fragment
89	100	[M] ⁺ (Molecular Ion)
72	80	[M - NH ₃] ⁺
45	60	[CH(OH)CH ₃] ⁺
44	90	[C(=NH)NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like **2-hydroxypropanimidamide** is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **2-hydroxypropanimidamide** sample.
 - Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
 - If any solid remains undissolved, filter the solution to prevent solid particles from affecting the magnetic field homogeneity.
 - Transfer the clear solution into a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

- The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- For ^1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
 - The spectrum is phased and the baseline is corrected.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
 - For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Thin Solid Film Method

For a solid compound like **2-hydroxypropanimidamide**, the thin solid film method is a common and straightforward technique for obtaining an IR spectrum.[1]

- Sample Preparation:
 - Place a small amount (a few milligrams) of solid **2-hydroxypropanimidamide** into a clean, dry test tube or vial.[1]
 - Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve the solid.[1]
 - Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, apply a drop of the solution to the surface of the salt plate.[1]

- Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[1]
- Data Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Post-Acquisition:
 - Clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator to protect it from moisture.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

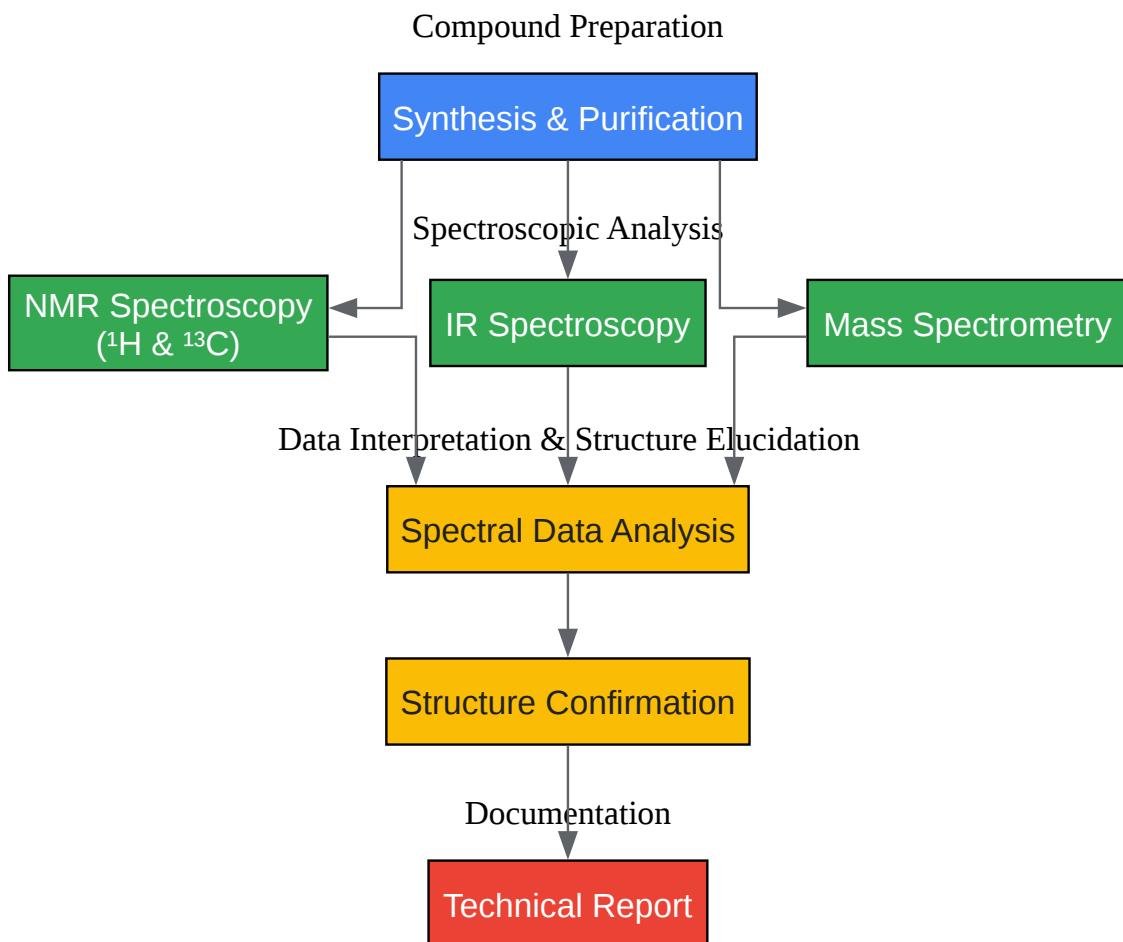
Electron Ionization is a common technique for the mass analysis of volatile and thermally stable small organic molecules.

- Sample Introduction:
 - A small amount of the **2-hydroxypropanimidamide** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
 - The sample is vaporized by heating under high vacuum.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4]

- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).^{[2][3]}
- The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.^{[2][3]}
- Mass Analysis and Detection:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like **2-hydroxypropanimidamide**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of **2-hydroxypropanimidamide**. For definitive structural confirmation, experimental acquisition and analysis of these spectra are essential.

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